- Synthesis of Cyclic Selenenate/Seleninate Esters Stabilized by ortho-Nitro Coordination: Their Glutathione Peroxidase-Like Activities, Chemistry - An Asian Journal, 2011, 6(6), 1431-1442

Cas no 90407-21-9 (2-Bromo-3-nitrobenzaldehyde)

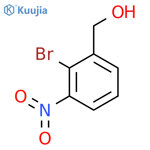

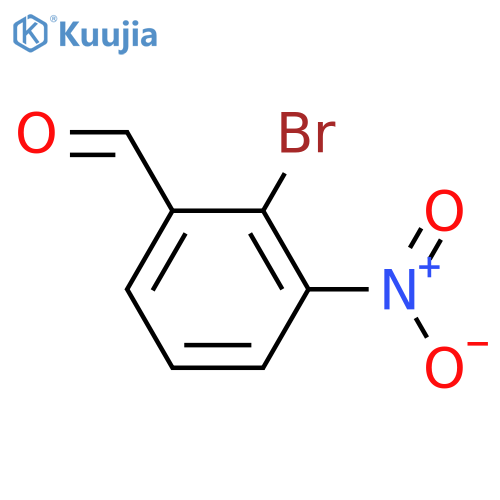

2-Bromo-3-nitrobenzaldehyde structure

Productnaam:2-Bromo-3-nitrobenzaldehyde

CAS-nummer:90407-21-9

MF:C7H4BrNO3

MW:230.015561103821

MDL:MFCD15527595

CID:1026207

2-Bromo-3-nitrobenzaldehyde Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-Bromo-3-nitrobenzaldehyde

- Benzaldehyde,2-bromo-3-nitro

- CL8255

- Benzaldehyde, 2-bromo-3-nitro-

- 2-bromo-3-nitro-benzaldehyde

- ZAYPDOMLBUBLDN-UHFFFAOYSA-N

- 2-Bromo-3-nitrobenzaldehyde, AldrichCPR

- SY047873

- AB0027480

- W9315

- ST24022041

- 2-Bromo-3-nitrobenzaldehyde (ACI)

-

- MDL: MFCD15527595

- Inchi: 1S/C7H4BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H

- InChI-sleutel: ZAYPDOMLBUBLDN-UHFFFAOYSA-N

- LACHT: O=CC1C(Br)=C([N+](=O)[O-])C=CC=1

Berekende eigenschappen

- Exacte massa: 228.93700

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 12

- Aantal draaibare bindingen: 1

- Complexiteit: 192

- Topologisch pooloppervlak: 62.9

Experimentele eigenschappen

- PSA: 62.89000

- LogboekP: 2.69300

2-Bromo-3-nitrobenzaldehyde Beveiligingsinformatie

2-Bromo-3-nitrobenzaldehyde Douanegegevens

- HS-CODE:2913000090

- Douanegegevens:

China Customs Code:

2913000090Overview:

2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-Bromo-3-nitrobenzaldehyde Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-187989-1.0g |

2-bromo-3-nitrobenzaldehyde |

90407-21-9 | 95% | 1.0g |

$35.0 | 2023-07-10 | |

| Enamine | EN300-187989-2.5g |

2-bromo-3-nitrobenzaldehyde |

90407-21-9 | 95% | 2.5g |

$64.0 | 2023-07-10 | |

| eNovation Chemicals LLC | Y1046965-10g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 98% | 10g |

$165 | 2024-06-07 | |

| Enamine | EN300-187989-0.1g |

2-bromo-3-nitrobenzaldehyde |

90407-21-9 | 95% | 0.1g |

$19.0 | 2023-07-10 | |

| ChemScence | CS-W005406-5g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 99.37% | 5g |

$103.0 | 2022-04-26 | |

| TRC | B699090-250mg |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 250mg |

$ 75.00 | 2023-04-18 | ||

| TRC | B699090-1g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 1g |

$ 98.00 | 2023-04-18 | ||

| Chemenu | CM255678-10g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 95% | 10g |

$202 | 2021-06-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845301-1g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 98% | 1g |

222.30 | 2021-05-17 | |

| Apollo Scientific | OR400521-5g |

2-Bromo-3-nitrobenzaldehyde |

90407-21-9 | 5g |

£70.00 | 2025-02-20 |

2-Bromo-3-nitrobenzaldehyde Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Selenium , Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt

1.2 0 °C; 2 h, rt

1.3 Reagents: Iodine , Potassium iodide Solvents: Tetrahydrofuran ; rt; 3 h, rt

1.2 0 °C; 2 h, rt

1.3 Reagents: Iodine , Potassium iodide Solvents: Tetrahydrofuran ; rt; 3 h, rt

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Manganese oxide (MnO2)

Referentie

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Sulfuric acid Solvents: Acetic anhydride , Water ; 0 °C

1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ; 1.5 h, 0 °C; 0 °C → rt; 3 h, rt

1.3 Reagents: Water ; neutralized

1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ; 1.5 h, 0 °C; 0 °C → rt; 3 h, rt

1.3 Reagents: Water ; neutralized

Referentie

- Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists, European Journal of Medicinal Chemistry, 2010, 46(1), 1-10

Productiemethode 4

Reactievoorwaarden

Referentie

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Productiemethode 5

Reactievoorwaarden

1.1 Catalysts: Eosin Solvents: Acetonitrile ; 3 h, rt

Referentie

- Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes, Organic & Biomolecular Chemistry, 2020, 18(2), 288-291

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Thionyl chloride

2.1 -

2.1 -

Referentie

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Diglyme

Referentie

- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds, Organic Reactions (Hoboken, 1988, 36,

2-Bromo-3-nitrobenzaldehyde Raw materials

- 2-Bromo-3-nitrotoluene

- (2-bromo-3-nitrophenyl)methanol

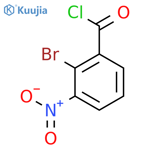

- 2-bromo-3-nitro-benzoyl chloride

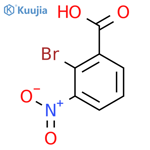

- 2-Bromo-3-nitrobenzoic acid

2-Bromo-3-nitrobenzaldehyde Preparation Products

2-Bromo-3-nitrobenzaldehyde Gerelateerde literatuur

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

90407-21-9 (2-Bromo-3-nitrobenzaldehyde) Gerelateerde producten

- 2229017-37-0(3,3-difluoro-3-(furan-2-yl)propan-1-amine)

- 2219379-82-3(sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate)

- 1804493-64-8(3-(Aminomethyl)-6-cyano-2-(difluoromethyl)-5-hydroxypyridine)

- 1048389-77-0(2,4-dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine)

- 1030125-92-8(N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide)

- 2227884-77-5(rac-(1R,2R)-2-(4-fluoro-2-methoxyphenyl)cyclopropylmethanamine)

- 1270398-80-5(5-(benzyloxy)-2-(pyrrolidin-2-yl)phenol)

- 4530-44-3(3-(Chloromethyl)phenyl acetate)

- 1336387-15-5((2R)-1-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine)

- 2359129-70-5(1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(6-fluoropyridin-2-yl)piperidine-4-carboxylic acid)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:90407-21-9)2-Bromo-3-nitrobenzaldehyde

Zuiverheid:99%/99%

Hoeveelheid:25g/100g

Prijs ($):247.0/986.0